![molecular formula C28H27NO5 B1675702 2-Methyl-2-[4-[2-[5-methyl-2-(4-phenylphenyl)-1,3-oxazol-4-yl]ethoxy]phenoxy]propanoic acid](/img/structure/B1675702.png)
2-Methyl-2-[4-[2-[5-methyl-2-(4-phenylphenyl)-1,3-oxazol-4-yl]ethoxy]phenoxy]propanoic acid
Overview
Description
LY-465608 is a synthetic organic compound developed by Lilly Research Laboratories. It is a dual agonist of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. This compound has been primarily investigated for its potential therapeutic effects in treating type 2 diabetes and associated cardiovascular complications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY-465608 involves multiple steps. The process begins with the cyclization of 4-bromobenzaldehyde with butanedione monooxime in the presence of hydrochloric acid in acetic acid, forming 2-(4-bromophenyl)-4,5-dimethyloxazole N-oxide. This intermediate is then chlorinated with phosphorus oxychloride in refluxing chloroform to yield the chloromethyl derivative. Subsequent reactions involve the use of potassium cyanide and potassium iodide in hot dimethylformamide to form the cyanomethyl compound, which is hydrolyzed with potassium hydroxide in water/2-methoxyethanol to produce the acetic acid derivative. The reduction of this derivative with borane-tetrahydrofuran in tetrahydrofuran gives the ethanol intermediate. This intermediate is then condensed with phenylboronic acid using triphenylphosphine and palladium acetate in propanol to yield the biphenyl derivative. The final steps involve the reaction of the hydroxyl group with tosyl anhydride in dichloromethane to form the tosylate, which is then condensed with 2-(4-hydroxyphenoxy)-2-methylpropionic acid ethyl ester using cesium carbonate in hot dimethylformamide to provide the ethyl ester precursor. This precursor is hydrolyzed with sodium hydroxide in methanol/water to obtain the target propionic acid .
Industrial Production Methods
Industrial production methods for LY-465608 are not extensively documented in the public domain. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
LY-465608 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions, particularly involving the replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as borane-tetrahydrofuran and lithium aluminum hydride are used.
Substitution: Reagents like potassium cyanide and potassium iodide in dimethylformamide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of cyanomethyl or other substituted derivatives .
Scientific Research Applications
LY-465608 has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as type 2 diabetes. The compound has shown promise in improving insulin sensitivity, lowering plasma glucose levels, and ameliorating diabetic hyperglycemia in preclinical models. Additionally, LY-465608 has been found to elevate high-density lipoprotein cholesterol and lower plasma triglycerides, thereby improving cardiovascular risk factors .
In the field of biology, LY-465608 has been used to study the regulation of peroxisome proliferator-activated receptor-responsive genes in liver and fat tissues. Its dual agonist activity on peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma makes it a valuable tool for investigating the molecular mechanisms underlying metabolic diseases .
Mechanism of Action
LY-465608 exerts its effects by activating peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. These nuclear receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of peroxisome proliferator-activated receptor alpha leads to increased fatty acid oxidation and improved lipid profiles, while activation of peroxisome proliferator-activated receptor gamma enhances insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle .
Comparison with Similar Compounds
LY-465608 is unique in its dual agonist activity on both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. This distinguishes it from other compounds that selectively target only one of these receptors. Similar compounds include:
DRF-11605: Another dual agonist of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma.
CS-204: A compound with similar dual agonist activity.
GW-625019: A selective peroxisome proliferator-activated receptor gamma agonist.
GW-677954: Another selective peroxisome proliferator-activated receptor gamma agonist.
These compounds share some pharmacological properties with LY-465608 but differ in their selectivity and potency.
Properties
Molecular Formula |
C28H27NO5 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-methyl-2-[4-[2-[5-methyl-2-(4-phenylphenyl)-1,3-oxazol-4-yl]ethoxy]phenoxy]propanoic acid |
InChI |
InChI=1S/C28H27NO5/c1-19-25(17-18-32-23-13-15-24(16-14-23)34-28(2,3)27(30)31)29-26(33-19)22-11-9-21(10-12-22)20-7-5-4-6-8-20/h4-16H,17-18H2,1-3H3,(H,30,31) |
InChI Key |
JDJHTJNBMZSSLK-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3)CCOC4=CC=C(C=C4)OC(C)(C)C(=O)O |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3)CCOC4=CC=C(C=C4)OC(C)(C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY 465,608 LY 465608 LY-465,608 LY-465608 LY465608 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
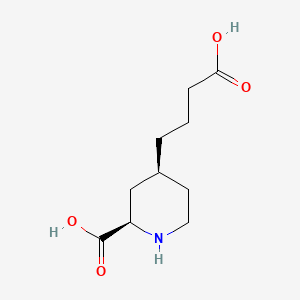
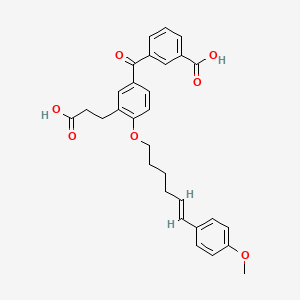
![2,6-Di-tert-butyl-4-[(ethylamino)methyl]phenol](/img/structure/B1675625.png)

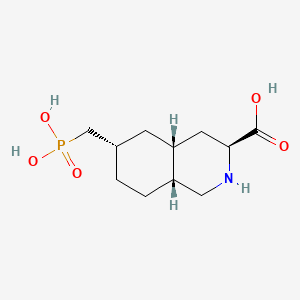
![2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride](/img/structure/B1675631.png)
![Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate](/img/structure/B1675633.png)
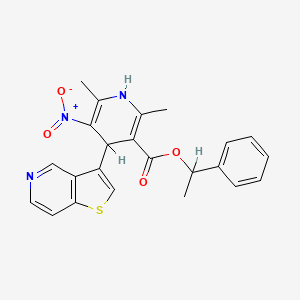
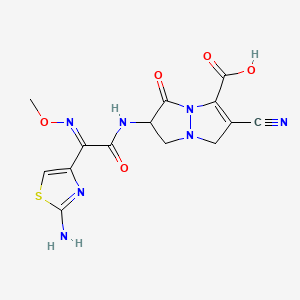


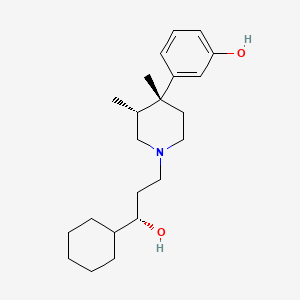
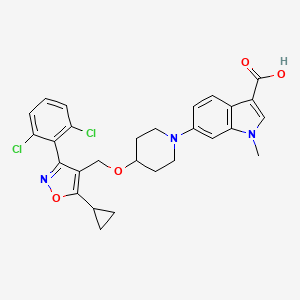
![4-Thiazolidinone,5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-3-methyl-](/img/structure/B1675642.png)
